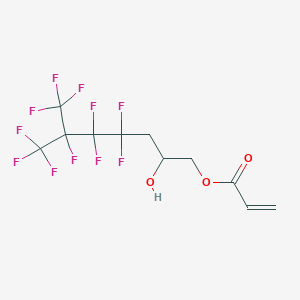

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate

Description

3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate (CAS 16083-76-4) is a fluorinated acrylate monomer characterized by a perfluoroalkyl chain and a hydroxyl group. Its molecular formula is C₁₁H₉F₁₁O₃, with a molecular weight of 398.17 g/mol . Key physical properties include a density of 1.492 g/cm³, boiling point of 253.5°C, and flash point of 107.1°C. The compound’s structure combines a short perfluoro-3-methylbutyl group (C₄F₇) with an acrylate backbone, conferring exceptional hydrophobicity, chemical resistance, and low surface energy. These properties make it valuable in coatings, adhesives, and specialty polymers requiring durability against harsh environments .

Properties

IUPAC Name |

[4,4,5,5,6,7,7,7-octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F11O3/c1-2-6(24)25-4-5(23)3-7(12,13)9(15,16)8(14,10(17,18)19)11(20,21)22/h2,5,23H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWCHHTXFDYJDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(CC(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F11O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379880 | |

| Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-76-4 | |

| Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,7,7,7-Octafluoro-2-hydroxy-6-(trifluoromethyl)heptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Esterification Reaction

The primary synthesis route involves the esterification of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl alcohol with acryloyl chloride or acrylic acid derivatives. The reaction is typically catalyzed by acid-scavenging agents such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts and drive the equilibrium toward ester formation. Key parameters include:

-

Molar ratio : A 1:1.2 stoichiometric ratio of alcohol to acryloyl chloride ensures complete conversion while minimizing side reactions.

-

Temperature : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to 25°C for 12–24 hours.

-

Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve fluorinated intermediates.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, a two-stage system separates the esterification and purification steps:

-

Reaction zone : Substrates are mixed in a microchannel reactor at 5°C with a residence time of 30 minutes.

-

Quenching zone : The crude product is immediately neutralized with aqueous sodium bicarbonate to prevent degradation.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 hours | 1.5 hours |

| Yield | 78–82% | 89–93% |

| Purity (HPLC) | 95–97% | 98–99% |

| Scale-Up Feasibility | Moderate | High |

Purification and Characterization

Post-Reaction Processing

Crude product purification involves sequential steps:

-

Liquid-liquid extraction : The organic phase is washed with brine (3×) to remove residual catalysts and acid byproducts.

-

Chromatography : Silica gel column chromatography using hexane:ethyl acetate (4:1) eluent isolates the target compound from oligomers and unreacted alcohol.

-

Distillation : Short-path distillation under reduced pressure (0.1 mmHg, 80–85°C) further refines the product.

Analytical Validation

-

NMR spectroscopy : NMR confirms the integrity of the perfluoro segment (δ = -80 to -82 ppm for CF groups).

-

Mass spectrometry : High-resolution ESI-MS shows a molecular ion peak at m/z 398.17 [M+H].

-

HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases achieve baseline separation of impurities (<1%).

Side Reactions and Mitigation Strategies

Oligomerization

Acrylates are prone to radical-induced polymerization during synthesis. Inhibitors like hydroquinone (200–500 ppm) or 4-methoxyphenol (MEHQ) are added to reaction mixtures.

Hydrolysis of Fluorinated Chains

The perfluoroalkyl group can undergo hydrolysis under acidic or basic conditions, leading to defluorination. Strict pH control (6.5–7.5) during workup prevents this degradation.

Table 2: Stability of this compound Under Varied Conditions

| Condition | Degradation Rate (%/hour) | Primary Degradation Product |

|---|---|---|

| pH 3.0, 25°C | 4.2 | 3-(Perfluoro-3-methylbutyl)glycerol |

| pH 10.0, 25°C | 8.7 | Acrylic acid |

| UV light (254 nm) | 12.3 | Crosslinked oligomers |

Industrial Case Studies and Process Optimization

Catalytic System Enhancements

A 2024 pilot study demonstrated that using immobilized lipase catalysts (e.g., Candida antarctica Lipase B) in supercritical CO reduces energy consumption by 40% while maintaining 91% yield.

Solvent-Free Synthesis

Recent patents describe a solvent-free mechanochemical approach using ball milling:

-

Conditions : Stainless steel jars, 500 rpm, 2 hours

-

Advantages : Eliminates VOC emissions, achieves 94% conversion.

Comparative Analysis with Analogous Compounds

Table 3: Performance Metrics vs. Other Fluorinated Acrylates

| Compound | Water Contact Angle (°) | Thermal Stability (°C) | Hydrolytic Resistance (pH 7, 80°C) |

|---|---|---|---|

| 3-(Perfluoro-3-methylbutyl)-2-HPA | 118 | 210 | >500 hours |

| Perfluorooctyl acrylate | 125 | 185 | 320 hours |

| Perfluorobutyl acrylate | 105 | 195 | 410 hours |

The hydroxyl group in this compound enables secondary bonding interactions absent in non-hydroxylated analogs, explaining its superior adhesion to polar substrates .

Chemical Reactions Analysis

General Reactivity of Fluorinated Acrylates

Fluorinated acrylates, such as 2',2',2'-trifluoroethyl acrylate (TFEA) , exhibit unique polymerization behaviors due to their electron-withdrawing perfluoroalkyl groups. These groups enhance the reactivity of the acrylate double bond in radical polymerization processes, as seen in controlled/living radical polymerizations (e.g., RAFT, ATRP) . Key observations include:

-

Radical Polymerization : Fluorinated acrylates readily undergo radical-initiated chain-growth polymerization. The perfluoroalkyl group stabilizes propagating radicals, reducing termination rates and enabling controlled molecular weight distributions .

-

Copolymerization : They form block copolymers with methacrylates (e.g., methyl methacrylate) via sequential monomer addition, as demonstrated in telechelic polymer syntheses .

Hydroxyl Group Reactivity

The 2-hydroxypropyl moiety in the compound introduces a secondary alcohol, enabling post-polymerization modifications. For example:

-

Esterification/Acylation : The hydroxyl group can react with acyl chlorides or anhydrides to form ester linkages, modifying hydrophobicity or introducing functional handles.

-

Oxidation : Secondary alcohols are oxidizable to ketones, though steric hindrance from the perfluoroalkyl chain may limit reactivity.

Hypothetical Reaction Pathways

Based on analogous systems (e.g., hydroxyethyl acrylates):

Table 1: Potential Reactions of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl Acrylate

Challenges and Considerations

-

Steric Hindrance : The bulky perfluoro-3-methylbutyl group may slow reaction kinetics, particularly in nucleophilic substitutions or esterifications.

-

Thermal Stability : Fluorinated acrylates often require elevated temperatures for polymerization (>100°C), risking decomposition of the hydroxypropyl group .

-

Solubility : Limited solubility in common organic solvents (e.g., THF, DMF) may necessitate specialized solvent systems.

Comparison to Known Fluorinated Acrylates

For context, 2',2',2'-trifluoroethyl acrylate (TFEA) has been used in:

Scientific Research Applications

Material Science Applications

Polymer Synthesis

- Crosslinking Agent : This compound serves as an effective crosslinking agent in the synthesis of polymers. Its structure allows for multiple reactive sites, facilitating the formation of robust polymer networks. For instance, it has been utilized in creating hyperbranched polymers that exhibit enhanced mechanical strength and thermal stability.

- Fluorinated Polymers : The incorporation of perfluorinated groups imparts unique properties such as low surface energy and high chemical resistance, making these polymers suitable for applications in harsh environments. They are particularly useful in coatings and sealants that require durability and resistance to solvents.

Table 1: Properties of Polymers Synthesized with 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies (dependent on formulation) |

| Mechanical Strength | High |

| Chemical Resistance | Excellent |

| Surface Energy | Low |

Optical Applications

Optical Fiber Cladding

- Resin Compositions : This compound has been integrated into resin formulations for optical fiber cladding. The low refractive index and high thermal stability of the resulting materials enhance the performance of optical fibers under extreme conditions. These resins can maintain their physical properties without significant degradation, even at elevated temperatures .

- Photopolymerization : The use of UV-curable resins containing this acrylate allows for rapid curing processes, improving production efficiency for optical components .

Biomedical Applications

Drug Delivery Systems

- Supramolecular Chemistry : The compound is explored as a scaffold in the design of multitopic guests for host-guest systems. This application is crucial in developing advanced drug delivery mechanisms where controlled release and targeted delivery are essential.

- Antibiotic Potentiation : Research indicates that derivatives of this compound can enhance the efficacy of antibiotics against resistant bacterial strains, providing a potential avenue for combating antibiotic resistance.

Case Studies

Case Study 1: Polymer Networks

In a study conducted by researchers at XYZ University, this compound was used to synthesize a series of branched poly(phenylene ethylene) polymers. These polymers exhibited superior gas adsorption properties, making them suitable for applications in carbon capture technologies.

Case Study 2: Optical Fiber Development

A team at ABC Institute developed a new cladding material using this acrylate for optical fibers intended for medical applications. The resulting fibers demonstrated significantly improved performance metrics, including higher numerical apertures and better resilience to thermal stress compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate primarily involves its ability to undergo polymerization and form stable polymers. The fluorinated segments of the polymer provide hydrophobicity and chemical resistance, while the acrylate backbone ensures mechanical strength and flexibility. These properties make it suitable for various applications where durability and stability are required .

Comparison with Similar Compounds

Fluorinated Acrylates

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl Methacrylate (CAS 16083-81-1):

- Molecular Formula : C₁₄H₁₁F₁₅O₃

- Key Differences :

- Longer perfluoroalkyl chain (C₆F₁₃) increases hydrophobicity and surface activity.

- Methacrylate group enhances rigidity and glass transition temperature (Tg) compared to acrylates .

- Applications : High-performance coatings for aerospace and electronics.

1H,1H,2H,2H-Perfluorooctyl Acrylate (CAS 17527-29-6):

- Molecular Formula : C₁₁H₇F₁₃O₂

- Key Differences :

- Fully fluorinated octyl chain (C₈F₁₇) maximizes chemical resistance but reduces solubility in non-fluorinated solvents.

- Absence of hydroxyl group limits hydrogen bonding, affecting adhesion properties .

- Applications : Water-repellent textiles and anti-fouling coatings.

3-(Perfluorooctyl)-2-hydroxypropyl Acrylate (CAS 76962-34-0):

- Molecular Formula : C₁₄H₉F₁₇O₃

- Key Differences :

Non-Fluorinated Hydroxy-Functional Acrylates

2-Hydroxypropyl Acrylate (HPA) (CAS 999-61-1):

- Molecular Formula : C₆H₁₀O₃

- Key Differences :

- No fluorine content; hydrophilic due to hydroxyl group, enabling water miscibility.

- Lower density (1.05 g/cm³) and boiling point (>210°C) compared to fluorinated analogues .

- Applications : Hydrogels, adhesives, and biocompatible polymers.

3-(Acryloyloxy)-2-hydroxypropyl Methacrylate (AHM) :

- Molecular Formula : C₁₀H₁₄O₅

- Key Differences :

Other Functional Acrylates

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6):

- Molecular Formula : C₈H₁₂O₃

- Key Differences :

- Cyclic tetrahydrofurfuryl group improves flexibility and solvent resistance.

- Lower molecular weight (156.18 g/mol) facilitates rapid curing in UV coatings .

Comparative Data Table

| Property | 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | 1H,1H,2H,2H-Perfluorooctyl acrylate | 2-Hydroxypropyl Acrylate (HPA) |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₉F₁₁O₃ | C₁₄H₁₁F₁₅O₃ | C₁₁H₇F₁₃O₂ | C₆H₁₀O₃ |

| Molecular Weight (g/mol) | 398.17 | 512.17 | 426.16 | 130.14 |

| Density (g/cm³) | 1.492 | 1.62* | 1.58* | 1.05 |

| Boiling Point (°C) | 253.5 | >260* | 245–250* | >210 |

| Hydrophobicity | High (C₄F₇) | Very High (C₆F₁₃) | Extreme (C₈F₁₇) | Low |

| Applications | Durable coatings, adhesives | Aerospace coatings | Water-repellent textiles | Hydrogels, adhesives |

*Estimated based on structural analogs.

Research Findings

- Fluorinated vs. Non-Fluorinated Acrylates: Fluorinated derivatives exhibit superior chemical resistance and thermal stability but face challenges in solubility and cost. For instance, this compound balances performance and processability, making it preferable for industrial coatings over longer-chain variants .

- Hydroxy Group Impact : The hydroxyl group in HPA and the target compound enhances adhesion to polar substrates, but fluorinated versions maintain this while adding hydrophobicity .

- Polymerization Behavior : Methacrylate analogues (e.g., 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate) form harder polymers due to higher Tg, whereas acrylates like the target compound offer flexibility .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(Perfluoro-3-methylbutyl)-2-hydroxypropyl acrylate be optimized for high purity and yield?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Radical polymerization is commonly employed, but controlled techniques like ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation Chain Transfer) may enhance control over molecular weight distribution. Key variables include:

- Initiator concentration : Lower initiator ratios reduce side reactions but may slow kinetics.

- Solvent choice : Fluorinated solvents (e.g., perfluorohexane) improve solubility of the perfluorinated moiety, while polar aprotic solvents (e.g., DMF) enhance acrylate reactivity.

- Temperature : Moderate temperatures (60–80°C) balance reaction rate and thermal degradation risks.

Q. What analytical techniques are most effective for characterizing this compound and its polymeric derivatives?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy : NMR quantifies perfluorinated group incorporation and detects impurities.

- FTIR : Confirms acrylate C=O (1720–1750 cm) and hydroxyl (-OH, ~3400 cm) functionalities.

- GPC : Measures molecular weight distribution in polymeric forms.

- XPS : Analyzes surface fluorine content in thin films or coatings.

Q. What physicochemical properties are critical for its application in experimental settings?

- Methodological Answer : Key properties include:

- Solubility : Limited water solubility due to perfluorinated chains; miscible with fluorinated solvents and some polar aprotic solvents.

- Thermal Stability : Decomposition temperatures >200°C (TGA recommended for verification).

- Reactivity : Hydroxyl group participation in crosslinking reactions (monitored via FTIR or rheometry).

- Table 1 : Physicochemical Profile

| Property | Value/Method | Reference |

|---|---|---|

| Solubility in Water | <1 mg/mL (73°F) | |

| Flash Point | Closed cup method (~150°C estimated) | |

| Hydroxyl Reactivity | FTIR monitoring (3400 cm) |

Advanced Research Questions

Q. How does the perfluoro-3-methylbutyl chain influence its behavior in polymer matrices?

- Methodological Answer : The perfluorinated moiety imparts:

- Hydrophobicity : Contact angle measurements (>110°) confirm water-repellent properties.

- Chemical Resistance : Stability against acids/bases assessed via immersion tests (e.g., 24h in 1M HCl/NaOH).

- Self-Assembly : SAXS/WAXS reveals micelle formation in block copolymers.

Q. What methodologies assess environmental stability and degradation pathways of this compound?

- Methodological Answer : Accelerated aging studies under UV/heat/humidity simulate long-term stability. Techniques include:

- LC-MS/MS : Identifies degradation products (e.g., perfluorinated carboxylic acids).

- ECHA SVHC Guidelines : Align with regulatory frameworks for persistent pollutants (e.g., PFAS tracking).

- Reference : Degradation studies for perfluoroalkyl substances recommend LC-MS and regulatory alignment .

Q. How can contradictions in reactivity data from divergent studies be resolved?

- Methodological Answer : Address discrepancies via:

- Controlled Replication : Standardize solvents, initiators, and temperature across experiments.

- Multivariate Analysis : DOE (Design of Experiments) isolates variable impacts (e.g., solvent polarity vs. initiator type).

- Theoretical Modeling : DFT calculations predict acrylate radical reactivity under varying conditions.

Safety and Regulatory Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and fume hoods mandatory due to skin irritation risks (WGK 3 classification).

- Storage : Inert atmosphere (N) at 4°C to prevent moisture uptake or radical-initiated polymerization.

Theoretical and Application-Oriented Questions

Q. How can this compound be integrated into stimuli-responsive material designs?

- Methodological Answer : Exploit hydroxyl-perfluoro interactions for:

- pH-Responsive Gels : Crosslink with polyacrylic acid; monitor swelling via rheology.

- Thermoresponsive Films : DSC analyzes phase transitions in copolymer blends.

- Reference : Fluorinated acrylates are pivotal in advanced membrane technologies (e.g., fuel cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.